molecular formula C6H9NO2 B13439578 N-Ethylsuccinimide-d5

N-Ethylsuccinimide-d5

Cat. No.: B13439578
M. Wt: 132.17 g/mol
InChI Key: GHAZCVNUKKZTLG-ZBJDZAJPSA-N
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Description

N-Ethylsuccinimide-d5 is a deuterated form of N-Ethylsuccinimide, which is a derivative of succinimide. This compound is often used in scientific research due to its unique properties and applications. The deuterated form, this compound, is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylsuccinimide-d5 can be synthesized through the reaction of succinic anhydride with ethylamine in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imide ring. The deuterating agent ensures the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethylsuccinic acid.

    Reduction: Reduction reactions can convert this compound to N-ethylsuccinimide.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides or organometallic compounds.

Major Products Formed

    Oxidation: N-Ethylsuccinic acid

    Reduction: N-Ethylsuccinimide

    Substitution: Various substituted succinimide derivatives, depending on the substituent introduced.

Scientific Research Applications

N-Ethylsuccinimide-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways involving succinimide derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of other chemical compounds and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethylsuccinimide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of deuterium atoms can alter the compound’s kinetic properties, providing insights into reaction mechanisms and dynamics.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: The parent compound, used in various chemical and pharmaceutical applications.

    N-Methylsuccinimide: Another derivative with similar properties but different applications.

    Ethosuximide: A succinimide derivative used as an anticonvulsant drug.

Uniqueness

N-Ethylsuccinimide-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

132.17 g/mol

IUPAC Name

1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3/i1D3,2D2

InChI Key

GHAZCVNUKKZTLG-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CCC1=O

Canonical SMILES

CCN1C(=O)CCC1=O

Origin of Product

United States

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